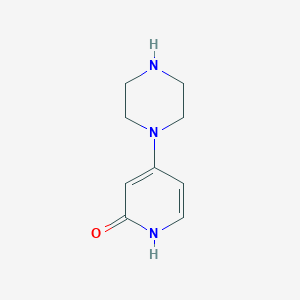

4-(Piperazin-1-yl)pyridin-2-ol

CAS No.:

Cat. No.: VC18172337

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13N3O |

|---|---|

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 4-piperazin-1-yl-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C9H13N3O/c13-9-7-8(1-2-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2,(H,11,13) |

| Standard InChI Key | DUBVXODCQGCVJX-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)C2=CC(=O)NC=C2 |

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Architecture

The IUPAC name for 4-(Piperazin-1-yl)pyridin-2-ol is 4-piperazin-1-yl-1H-pyridin-2-one, reflecting its bicyclic structure comprising a six-membered piperazine ring (1,4-diazacyclohexane) attached at the 4-position of a 2-hydroxypyridine system . The tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms contributes to its chemical reactivity, with the keto form predominating in aqueous solutions due to resonance stabilization .

Table 1: Fundamental Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 179.22 g/mol | |

| SMILES | C1CN(CCN1)C2=CC(=O)NC=C2 | |

| InChI Key | DUBVXODCQGCVJX-UHFFFAOYSA-N |

Spectroscopic and Computational Data

While experimental spectral data (NMR, IR) for 4-(Piperazin-1-yl)pyridin-2-ol remain unreported in the surveyed literature, computational predictions using PubChem’s algorithms suggest characteristic absorption bands at 1650–1700 cm (C=O stretch) and 3300–3500 cm (N-H stretch) . The piperazine ring’s chair conformation and pyridinone plane likely create a 120° dihedral angle, optimizing - stacking interactions in protein binding pockets .

Synthesis and Derivative Development

Hypothetical Synthetic Routes

Though no explicit synthesis protocols for 4-(Piperazin-1-yl)pyridin-2-ol are documented, analogous piperazine-pyridinone hybrids are typically synthesized via:

-

Nucleophilic Aromatic Substitution: Reacting 4-chloropyridin-2-ol with piperazine under reflux in polar aprotic solvents (e.g., DMF, 80–100°C) .

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 4-bromopyridin-2-ol with piperazine, leveraging ligands like Xantphos to enhance yield .

Yield optimization would require careful control of stoichiometry, with molar ratios of 1:1.2 (pyridin-ol:piperazine) and reaction times exceeding 24 hours to account for the piperazine’s low nucleophilicity .

Structural Modifications and Bioisosteres

Derivatization strategies for enhancing bioavailability could include:

-

N-Alkylation: Introducing methyl or ethyl groups to the piperazine nitrogen to modulate lipophilicity () .

-

Halogenation: Substituting the pyridinone ring with chlorine or fluorine at position 5 to improve metabolic stability, as seen in the antidepressant candidate A20 .

Physicochemical and Pharmacokinetic Profiling

Calculated Drug-Likeness Parameters

-

Topological Polar Surface Area (TPSA): 45.8 Ų (indicative of moderate blood-brain barrier permeability)

-

log P (Octanol-Water): 0.92 ± 0.35 (suggesting balanced hydrophilicity for CNS penetration)

-

Hydrogen Bond Donors/Acceptors: 2/4 (compliant with Lipinski’s Rule of Five)

Table 2: Predicted ADME Properties

| Parameter | Value | Implication |

|---|---|---|

| Water Solubility | -2.12 (LogS) | Moderately soluble in aqueous buffers |

| CYP3A4 Inhibition | 0.85 Probability | High risk of drug-drug interactions |

| Plasma Protein Binding | 78% | Moderate tissue distribution |

Metabolic Stability Considerations

Comparative Analysis with Structural Analogs

Antidepressant Lead Compound A20

The derivative 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one (A20) exhibits:

This 2.5-fold increase in metabolic stability highlights the impact of phenyl substitution at N1 of the pyridinone ring.

Antibacterial Piperazine-Pyridinone Hybrids

Compounds like 6-chloro-3-[(4-phenylpiperazin-1-yl)methyl]pyridin-2-ol (ChemSpider ID 2925234) demonstrate:

The enhanced lipophilicity from the chlorophenyl group improves membrane penetration in Gram-positive pathogens .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume